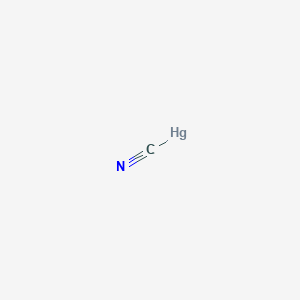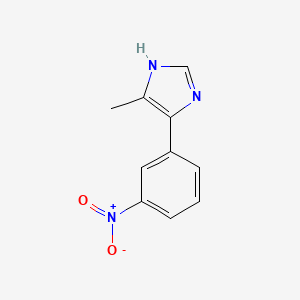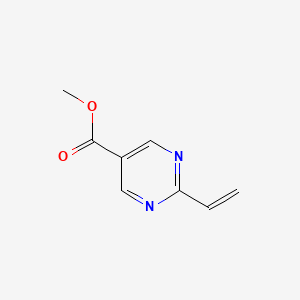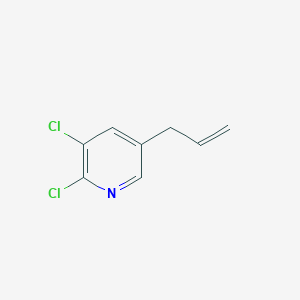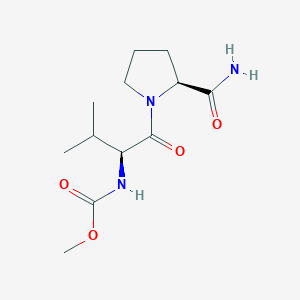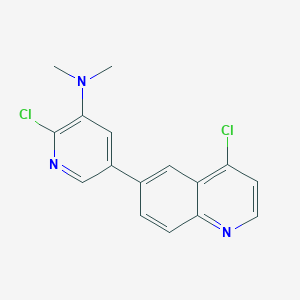![molecular formula C13H10F3NO3 B8321110 Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8321110.png)
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate cyclizing agent . The reaction conditions often include refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of eco-friendly and cost-effective catalysts, such as Amberlyst-70, can be employed to improve the sustainability of the production process .
化学反応の分析
Types of Reactions
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
methyl 5-methyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
InChIキー |
YMGCYGOUCCYOJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

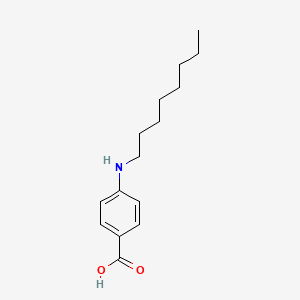
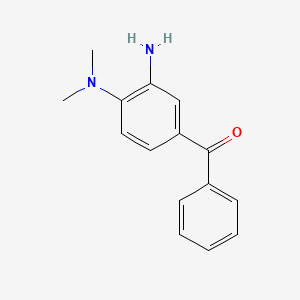
![8-Chloro-3-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8321043.png)
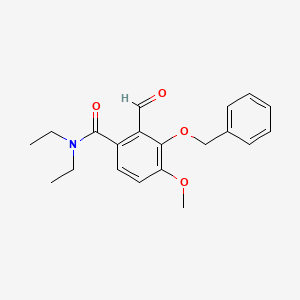
![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)
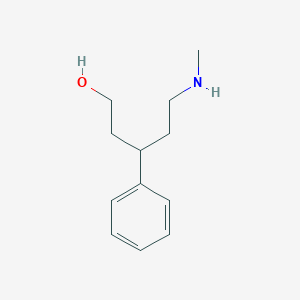
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline](/img/structure/B8321073.png)
![2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
